InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3
.
The synthesis of 2-(Diethylamino)butanenitrile can be achieved through several methods, primarily involving the reaction of appropriate amines with alkyl halides or through the use of nitriles in reactions with amines.
The molecular structure of 2-(Diethylamino)butanenitrile can be analyzed using various spectroscopic techniques:
2-(Diethylamino)butanenitrile can participate in various chemical reactions:
The mechanism of action for compounds like 2-(Diethylamino)butanenitrile often involves their interaction with biological targets, particularly in pharmacology:
2-(Diethylamino)butanenitrile has potential applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2